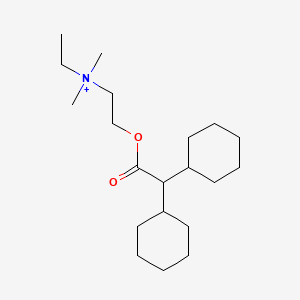
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium is a quaternary ammonium compound known for its unique chemical structure and properties This compound features a dicyclohexylacetyl group attached to an oxy group, which is further connected to an N-ethyl-N,N-dimethylethanaminium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium typically involves the following steps:
Formation of Dicyclohexylacetyl Chloride: Dicyclohexylacetic acid is reacted with thionyl chloride to form dicyclohexylacetyl chloride.
Esterification: The dicyclohexylacetyl chloride is then reacted with an alcohol, such as ethanol, in the presence of a base like pyridine to form the ester.
Quaternization: The ester is then reacted with N,N-dimethylethanolamine in the presence of an alkylating agent, such as ethyl iodide, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used but can include various substituted ammonium compounds.
科学的研究の応用
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and detergents.
作用機序
The mechanism of action of 2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. This compound can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and has similar micelle-forming properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst.
Uniqueness
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium is unique due to its dicyclohexylacetyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in specific applications such as phase transfer catalysis and drug delivery systems.
特性
CAS番号 |
58875-33-5 |
|---|---|
分子式 |
C20H38NO2+ |
分子量 |
324.5 g/mol |
IUPAC名 |
2-(2,2-dicyclohexylacetyl)oxyethyl-ethyl-dimethylazanium |
InChI |
InChI=1S/C20H38NO2/c1-4-21(2,3)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h17-19H,4-16H2,1-3H3/q+1 |
InChIキー |
DUMOVOQTXRSPCT-UHFFFAOYSA-N |
正規SMILES |
CC[N+](C)(C)CCOC(=O)C(C1CCCCC1)C2CCCCC2 |
関連するCAS |
2001-81-2 (bromide) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
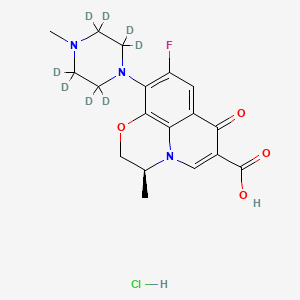


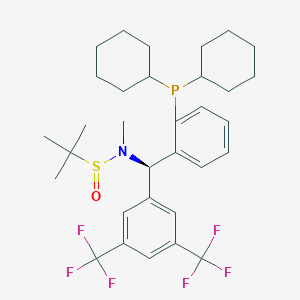

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
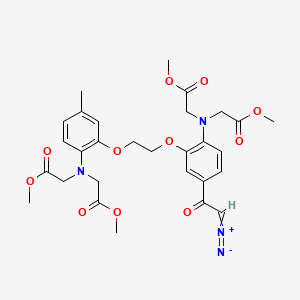
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
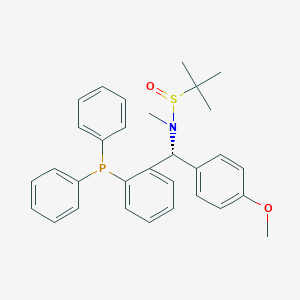
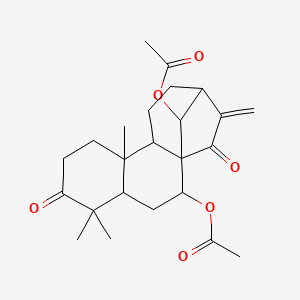
![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)
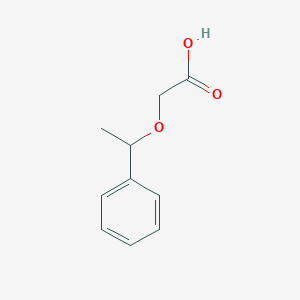
![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)
